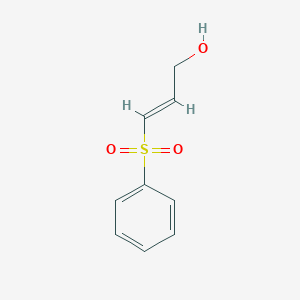

3-(Phenylsulfonyl)-2-propen-1-ol

Description

Properties

Molecular Formula |

C9H10O3S |

|---|---|

Molecular Weight |

198.24g/mol |

IUPAC Name |

(E)-3-(benzenesulfonyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H10O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8,10H,7H2/b8-4+ |

InChI Key |

SKXRXAPGRWZOLD-XBXARRHUSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CCO |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C=C/CO |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CCO |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, enabling the formation of more complex molecules. For example, it can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group, which is a good leaving group.

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products | |

| Allylic Substitution | Acts as a substrate in palladium-catalyzed reactions |

Medicinal Chemistry

In medicinal chemistry, 3-(Phenylsulfonyl)-2-propen-1-ol has been investigated for its potential therapeutic applications. Its ability to form derivatives has led to studies on compounds that exhibit anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against various bacterial strains. The results indicated that certain derivatives showed significant inhibition of bacterial growth, suggesting potential as new antimicrobial agents.

Biochemistry

The compound's reactivity makes it useful in biochemical applications, particularly in enzyme inhibition studies. Its sulfonyl group can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential inhibitors.

| Application Area | Specific Use | Reference |

|---|---|---|

| Enzyme Inhibition Studies | Investigating interactions with specific enzymes | |

| Drug Development | Designing inhibitors based on structural activity |

Table 1: Summary of Synthetic Methods

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Z Selectivity: Sulfonylated propenols exhibit Z-configuration dominance in reactions, attributed to the steric bulk of the phenylsulfonyl group stabilizing the transition state .

- Reactivity Trends : Nitro-substituted analogs (e.g., 3-(4-Nitrophenyl)-2-propen-1-ol) show higher electrophilicity compared to sulfonylated derivatives, enabling diverse functionalization .

Preparation Methods

Synthesis of (E)-1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one

The first step employs a Michael addition-like mechanism under mild conditions:

| Parameter | Value |

|---|---|

| Starting materials | 1-Phenyl-2-propyn-1-one, sodium benzenesulfinate |

| Catalyst | Para-chlorobenzoic acid (0.4 mmol) |

| Solvent | Mesitylene |

| Temperature | 30°C |

| Reaction time | 48 hours |

| Yield | 97% |

The reaction proceeds via nucleophilic attack of the sulfinate ion on the electron-deficient triple bond of the ynone, resulting in a stereoselective (E)-configured enone. The high yield and mild conditions make this method industrially scalable.

Direct Sulfonylation of Propenol Derivatives

An alternative route involves introducing the phenylsulfonyl group to preformed propenol structures , though this method faces challenges in regioselectivity and functional group compatibility.

Nucleophilic Displacement

Replacing a leaving group (e.g., bromide) at the propenol’s C3 position with a phenylsulfonyl moiety via SN2 displacement is theoretically feasible. For example:

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Conjugate addition-reduction | High yield (97%), mild conditions | Requires two-step synthesis |

| Direct sulfonylation | Potentially fewer steps | Unverified regioselectivity |

The conjugate addition-reduction approach is currently the most reliable, leveraging well-established enone chemistry. Direct methods require further optimization to address selectivity issues.

Mechanistic Insights and Stereochemical Outcomes

Conjugate Addition Mechanism

The reaction between sodium benzenesulfinate and 1-phenyl-2-propyn-1-one proceeds via:

Reduction Stereochemistry

Reduction of the enone’s ketone group likely follows a polar mechanism , where hydride delivery occurs from the less hindered face, preserving the (E)-configuration of the double bond. Computational studies on analogous systems suggest minimal geometric distortion during reduction.

Scalability and Industrial Relevance

The conjugate addition-reduction sequence offers scalability due to:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Phenylsulfonyl)-2-propen-1-ol?

The synthesis of this compound can be approached via sulfonylation of allylic alcohols or reduction of nitroalkene precursors. For example:

- Reduction of nitroalkenes : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at 0–25°C can reduce nitro groups to amines, which may be adapted for sulfonyl-containing intermediates .

- Catalytic hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas pressure (1–3 atm) is effective for reducing unsaturated bonds while preserving sulfonyl groups .

- Sulfonylation : Reacting allylic alcohols with phenylsulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C minimizes side reactions .

Q. Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify via column chromatography using ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques validate the structure of this compound?

Q. What are the stability considerations for this compound under varying storage conditions?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonyl group.

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonate ester.

- Thermal Stability : Decomposition occurs above 80°C; monitor via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfonylation of allylic alcohols?

Discrepancies often arise from:

- Steric hindrance : Bulky substituents on the allylic alcohol reduce sulfonyl group incorporation. Optimize by using excess phenylsulfonyl chloride (1.2–1.5 eq) .

- Competing reactions : Epoxidation or polymerization of the allylic system can occur. Add radical inhibitors (e.g., BHT) or conduct reactions under inert atmospheres .

- Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) improve regioselectivity but may require rigorous exclusion of oxygen .

Validation : Compare yields under controlled conditions (temperature, catalyst loading) and characterize byproduct profiles via GC-MS .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

- DFT Calculations : Use Gaussian or ORCA software to model transition states. The sulfonyl group’s electron-withdrawing effect lowers the LUMO energy of the α,β-unsaturated system, enhancing Michael addition reactivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar aprotic solvents stabilize the transition state, accelerating nucleophilic attack .

Experimental Correlation : Validate predictions using kinetic isotope effects (KIE) studies or Hammett plots .

Q. How do structural modifications of the sulfonyl group impact biological activity?

- Electron-Withdrawing Substituents : Fluorine or nitro groups on the phenyl ring increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Steric Modifications : Bulky substituents (e.g., ortho-methyl) reduce membrane permeability but improve target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.